REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:6][OH:7])[CH2:4][OH:5].[C:8]1(=O)[CH2:11][CH2:10][CH2:9]1.C1C=CC=CC=1>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>[CH2:8]1[C:11]2([O:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2][O:1]2)[CH2:10][CH2:9]1 |f:3.4|
|
Name
|
|
Quantity
|
5.58 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)CO
|
Name
|
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)=O
|
Name
|
|
Quantity
|
92.9 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
550 mg
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed in a round-bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a cooling tube
|
Type
|
CUSTOM
|
Details
|
35 minutes
|
Duration
|
35 min
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (silica gel: 300 g, elution solvent: heptane, heptane/ethyl acetate=1/1)
|
Type
|
ADDITION
|
Details
|
The fractions containing the title compound
|
Type
|
CUSTOM
|
Details
|
were collected with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC12OCC(CO2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.08 g | |
YIELD: PERCENTYIELD | 73.1% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |